3-(3-Hydroxyphenyl)oxetan-3-ol
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Overview
Description
3-(3-Hydroxyphenyl)oxetan-3-ol is a phenolic compound characterized by the presence of an oxetane ring fused to a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-(3-hydroxyphenyl)propanoic acid derivatives under acidic or basic conditions. Another approach involves the Paternò–Büchi reaction, where a phenolic compound undergoes a [2+2] cycloaddition with an aldehyde or ketone to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxyphenyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions
Major Products:
Scientific Research Applications
3-(3-Hydroxyphenyl)oxetan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with unique properties due to the presence of the oxetane ring
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)oxetan-3-ol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects .
Comparison with Similar Compounds
3-Hydroxyphenyl oxetane: Lacks the additional hydroxy group on the oxetane ring.
3-(4-Hydroxyphenyl)oxetan-3-ol: Similar structure but with the hydroxy group on the para position of the phenyl ring.
3-(3-Methoxyphenyl)oxetan-3-ol: Contains a methoxy group instead of a hydroxy group on the phenyl ring
Uniqueness: 3-(3-Hydroxyphenyl)oxetan-3-ol is unique due to the presence of both a hydroxy group on the phenyl ring and an oxetane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-hydroxyphenyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAKNMAOMQTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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